2-Chloro-3,5-diiodopyridin-4-amine
Overview
Description
2-Chloro-3,5-diiodopyridin-4-amine is a chemical compound with the molecular formula C5H3ClI2N2 . It has a molecular weight of 380.35300 . This compound is used in the laboratory for the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves the use of whole cells of Burkholderia sp. MAK1, which is capable of converting different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This method of oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C5H3ClI2N2 . The InChI representation of the molecule is InChI=1S/C5H3ClI2N2/c6-5-3 (8)4 (9)2 (7)1-10-5/h1H, (H2,9,10) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 380.35 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 124 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass of the compound is 379.80742 g/mol .Scientific Research Applications
Palladium-Catalyzed Aminocarbonylation
- Study : "Palladium-catalysed aminocarbonylation of diiodopyridines" by Takács et al. (2017)
- Application : This study discusses the aminocarbonylation of diiodopyridines, including 2-Chloro-3,5-diiodopyridin-4-amine, using palladium catalysis. This process facilitates the synthesis of compounds with carboxamide and ketocarboxamide functionalities, significant in organic synthesis (Takács et al., 2017).
Selective Amination of Polyhalopyridines
- Study : "Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex." by Ji et al. (2003)
- Application : This research demonstrates the use of a palladium-Xantphos complex for the selective amination of polyhalopyridines, which can include derivatives of this compound. Such selective amination is crucial in the development of specific pyridine-based compounds (Ji et al., 2003).
Preparation of Amine-Containing Ruthenium(II) Complexes
- Study : "Pd-catalyzed amination of chloro-terpyridine for the preparation of amine-containing ruthenium(II) complexes" by Johansson (2006)
- Application : This paper outlines the palladium-catalyzed amination of chloro-terpyridine, which may relate to compounds like this compound, for producing amine-containing ruthenium(II) complexes. These complexes have relevance in catalysis and material science (Johansson, 2006).
Synthesis of Dithiazolylideneaminoazines
- Study : "Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines" by Koutentis et al. (2011)
- Application : This research involves the synthesis of dithiazolylideneaminoazines, where reactions of aminopyridines, including potentially this compound derivatives, play a crucial role. Such compounds are significant in the study of nitrogen-containing heterocycles (Koutentis et al., 2011).
Mechanism of Action
Target of Action
The compound is known to be a valuable building block in organic synthesis, particularly in pharmaceutical research and development .
Mode of Action
2-Chloro-3,5-diiodopyridin-4-amine plays a critical role in chemical reactions due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . It acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .
Biochemical Pathways
Its unique reactivity profile leads to a unique set of reactions and pathways that it can undergo, especially in organic synthesis, where it acts as an intermediate or a reactant .
Pharmacokinetics
Its polar nature, owing to its halogen atoms and amine group, influences its solubility in various solvents, an important consideration in chemical synthesis and applications .
Result of Action
Its unique structure and reactivity make it a valuable intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
Action Environment
Its physical properties, such as solubility, are influenced by its molecular structure and can be affected by the solvent used .
Biochemical Analysis
Biochemical Properties
2-Chloro-3,5-diiodopyridin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups . These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors on cell membranes, altering their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK signaling pathway, which is involved in cell growth, differentiation, and apoptosis . By altering the activity of this pathway, this compound can impact cell proliferation and survival. Furthermore, it can influence gene expression by binding to transcription factors and modifying their activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This can lead to changes in the catalytic activity of the enzymes, affecting various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Properties
IUPAC Name |
2-chloro-3,5-diiodopyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClI2N2/c6-5-3(8)4(9)2(7)1-10-5/h1H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBYPUPWCVKWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)I)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClI2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296368 | |
Record name | 2-Chloro-3,5-diiodo-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-00-8 | |
Record name | 2-Chloro-3,5-diiodo-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3,5-diiodo-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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